n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals and therapeutics. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it a valuable target for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-component reactions (MCRs) that are environmentally friendly and efficient. One common method involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with benzyl amine, aromatic aldehydes, and 5-amino-3-methylisoxazole in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . This method yields the desired product in good quantities under optimized conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using renewable resources, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: Known for its antibacterial activity and used in the synthesis of fluorescent dyes.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with diverse biomedical applications.
Uniqueness
n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3,6-dimethyl-N-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c1-6(2)13-11(16)9-5-7(3)14-12-10(9)8(4)15-17-12/h5-6H,1-4H3,(H,13,16) |
InChI Key |
YLGCQJLRRYNYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.